molecular formula C8H14ClNO3S B1374510 (1-Acetylpiperidin-4-yl)methanesulfonyl chloride CAS No. 1249687-64-6

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride

Cat. No. B1374510
CAS RN: 1249687-64-6
M. Wt: 239.72 g/mol
InChI Key: TVZIXXBSPCHQHQ-UHFFFAOYSA-N
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Description

“(1-Acetylpiperidin-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1249687-64-6 . Its molecular weight is 239.72 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(1-Acetylpiperidin-4-yl)methanesulfonyl chloride” is 1S/C8H14ClNO3S/c1-7(11)10-4-2-8(3-5-10)6-14(9,12)13/h8H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Acceleration of Enzymatic Reactions

One significant application of methanesulfonyl-related compounds is in the study of enzyme inhibitors. For instance, methanesulfonyl fluoride, which shares functional characteristics with (1-Acetylpiperidin-4-yl)methanesulfonyl chloride, is an oxydiaphoric inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963).

Chemical Synthesis

Methanesulfonyl chloride is used in a multi-step method to produce compounds like methanesulfon-m-anisidide, indicating its role in complex chemical syntheses (Devarenne, Mabed, & Caminada, 2008). Also, it's employed in the synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines via 5-Endo-Trig Cyclisation Reactions (Craig, Jones, & Rowlands, 2000).

Electrochemical Studies

A study on the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid shows the versatility of methanesulfonyl chloride in electrochemical applications (Su, Winnick, & Kohl, 2001).

Catalysis

Methanesulfonyl chloride is used in the sulfonylation of substituted benzenes with Zn-exchanged zeolites, demonstrating its role in catalysis (Laidlaw et al., 2002).

Thermodynamic Studies

The thermodynamics of methanesulfonic acid and methanesulfonyl chloride have been studied, providing insights into their heat of formation and vaporization (Guthrie, Stein, & Huntington, 1998).

Selective Chlorination

Methanesulfonyl chloride has been used for the selective chlorination of pentitols, showcasing its specificity in chemical reactions (Benazza, Beaupère, Uzan, & Demailly, 1991).

Medicinal Chemistry

In medicinal chemistry, it aids in synthesizing compounds while avoiding genotoxic impurities, as demonstrated in the synthesis of dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Synthesis of N-Acetylneuraminic Acid

It's involved in the synthesis of biologically significant compounds like N-acetylneuraminic acid (Hagedorn & Brossmer, 1986).

Mechanistic Studies in Chemistry

Methanesulfonyl chloride is pivotal in understanding reaction mechanisms, such as in the study of halide exchange reactions and hydrolysis https://consensus.app/papers/mechanistic-variation-alkanesulfonyl-chloride-king/ef9b73a336d654b4b87f3b5e74060794/?utm_source=chatgpt" target="_blank">(Lee & Yie, 1974; King, Lam, & Skonieczny, 1991)

Safety And Hazards

The safety information and MSDS for “(1-Acetylpiperidin-4-yl)methanesulfonyl chloride” can be found on the Sigma-Aldrich website . It’s important to handle this chemical with appropriate safety measures.

properties

IUPAC Name

(1-acetylpiperidin-4-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3S/c1-7(11)10-4-2-8(3-5-10)6-14(9,12)13/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZIXXBSPCHQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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